electronic properties of dichlorosilylene vs analogues
electronic properties of dichlorosilylene vs analogues
Dichlorosilylene ( ): Electronic Structure, Reactivity, and Analogues
Content Type: Technical Guide / Whitepaper Audience: Materials Scientists, Organometallic Chemists, Semiconductor Process Engineers
Executive Summary
Dichlorosilylene (
Electronic Structure & Bonding: The Singlet Stability
The reactivity of group 14 dihalides (
1.1 The Singlet-Triplet Gap (
)
possesses a strongly stabilized singlet ground state compared to -
Electronic Factors: The large energy separation between the 3s and 3p orbitals in silicon (compared to 2s-2p in carbon) makes hybridization energetically costly. The lone pair retains high s-character, stabilizing the singlet state.
-
Substituent Effects: Chlorine atoms act as
-withdrawing and -donating ligands. The -withdrawal stabilizes the non-bonding -orbital (HOMO), while -donation raises the energy of the empty p-orbital (LUMO), widening the HOMO-LUMO gap.
Comparative Electronic Data
| Property | Dichlorocarbene ( | Dichlorosilylene ( | Dichlorogermylene ( |
| Ground State | Singlet ( | Singlet ( | Singlet ( |
| ~20.5 | ~55.2 | > 55 (Est.) | |
| Bond Angle ( | ~109° | ~104.2° | ~100° |
| Si-Cl / C-Cl Length | 1.71 Å | 2.08 Å | 2.18 Å |
| Hybridization | Unhybridized ( | Inert Pair Dominant | |
| Reactivity Mode | Electrophilic/Ambiphilic | Ambiphilic (Insertion active) | Nucleophilic (Lewis Base) |
Note: The bond angle contraction from C to Ge reflects the increasing s-character of the lone pair, consistent with Bent's rule and the Second-Order Jahn-Teller effect.
Visualization: Orbital Interaction Map
The following diagram illustrates the stabilization mechanism of the singlet state in
Caption: Stabilization of the singlet ground state in
Generation & Experimental Protocols
Isolating free monomeric
Protocol A: Thermal Generation from Hexachlorodisilane (
)
This method relies on the thermal retro-insertion of
Reagents:
-
Hexachlorodisilane (
) [>99.9% purity] -
Trapping Agent: 2,3-Dimethyl-1,3-butadiene or Cyclohexene (excess)
-
Solvent: Benzene or Toluene (Anhydrous, degassed)
Step-by-Step Workflow:
-
Setup: Assemble a Schlenk line apparatus with a heavy-walled pressure tube or a sealed ampoule. Ensure all glassware is flame-dried under vacuum.
-
Preparation: In a glovebox (
ppm), charge the vessel with (1.0 eq) and the trapping agent (10.0 eq). -
Reaction: Seal the vessel and heat to 135°C - 150°C for 12-24 hours.
-
Trapping: The generated
immediately undergoes [1+4] cheletropic addition to the diene. -
Workup: Remove volatiles (
, excess diene) under reduced pressure. -
Analysis: Analyze the residue via
NMR. The product (1,1-dichloro-1-silacyclopent-3-ene derivative) typically shows a shift around +20 to +40 ppm.
Protocol B: Lewis-Base Induced Generation
A milder protocol uses chloride ions to induce
-
Reagents:
(Trichlorosilane), Tertiary Amine (e.g., ), and olefin trap. -
Procedure: Reflux
with amine/olefin mixture. The amine hydrochloride precipitates, driving the formation of .
Visualization: Trapping Mechanism
Caption: Thermal generation of
Applications: The Siemens Process & CVD
The industrial relevance of
The Mechanism:
At high temperatures (>1000°C), trichlorosilane (
-
Gas Phase:
-
Decomposition:
-
Deposition:
adsorbs onto the hot silicon rod surface. -
Reduction:
This reversibility is exploited to etch silicon (using
Caption: The central role of
References
-
Electronic Structure of Silylenes
-
Experimental Generation
- Title: Dichlorosilylene: a high temperature transient species to an indispensable building block.
- Source: Chemical Society Reviews.
-
Link:[Link]
-
Siemens Process Mechanism
- Title: Mechanism of the Siemens Process: The Role of Dichlorosilylene.
- Source: Journal of the Electrochemical Society.
-
Link:[Link]
-
Analogues Comparison (CCl2 vs SiCl2)
Sources
- 1. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Access to Dative, Single, and Double Silicon−Metal Bonds Through M−Cl Insertion Reactions of Base‐Stabilized SiII Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. The singlet-triplet separation in CF2: state-of-the-art ab initio calculations and Franck-Condon simulations including anharmonicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Ab initio study of the electronic spectrum of dichlorocarbene CCl2 / Chemical Physics Letters, 1993 [sci-hub.jp]
